4-(4,5-Dihydrofuran-3-yl)morpholine
Description
Properties
CAS No. |
106183-61-3 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4-(2,3-dihydrofuran-4-yl)morpholine |
InChI |
InChI=1S/C8H13NO2/c1-4-11-7-8(1)9-2-5-10-6-3-9/h7H,1-6H2 |
InChI Key |
YTOHRPPORLQVRI-UHFFFAOYSA-N |
SMILES |
C1COC=C1N2CCOCC2 |
Canonical SMILES |
C1COC=C1N2CCOCC2 |
Synonyms |
Morpholine, 4-(4,5-dihydro-3-furanyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Spectroscopic Properties
- VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine): While structurally distinct, VPC-14449 highlights the importance of substituent positioning. The initial misassignment of bromine atoms (4,5- vs. 2,4-dibromo) led to discrepancies in NMR spectra, underscoring how substituent placement alters electronic environments and spectral signatures .
Dihydrofuran Derivatives from Pd-Catalyzed Synthesis () :
Compounds such as 3h (75% yield) and 5a (81% yield) feature dihydrofuran fused with cyclopentene or spiro systems. These structures exhibit varied reactivity due to ester substituents (e.g., methoxy, ethoxy, phenyl) on the dihydrofuran ring. For instance, 3k (35% yield) demonstrates that bulky phenyl groups reduce synthetic efficiency, a consideration relevant when designing derivatives of 4-(4,5-Dihydrofuran-3-yl)morpholine .
Spectroscopic Characterization
- NMR and HRMS : All compounds in were validated via $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS. For this compound, analogous techniques would confirm the dihydrofuran-morpholine linkage, with chemical shifts reflecting electron density redistribution between the oxygen and nitrogen atoms .
- Accurate puckering analysis () could elucidate conformational preferences of the dihydrofuran ring, affecting intermolecular interactions .
Preparation Methods
General Reaction Framework
The [3 + 2] cycloaddition strategy, adapted from Jiang et al., involves enaminone derivatives reacting with electrophilic partners to form dihydrofuran cores. For example, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (1a) undergoes cycloaddition with morpholine under acidic conditions to yield gem-difluorinated analogs. While the cited work focuses on 4-(3,3-difluoro-5-phenyl-2,3-dihydrofuran-2-yl)morpholine (3ai), the methodology is adaptable to non-fluorinated systems.
Reaction Conditions and Optimization
Key steps include:
-
Enaminone Preparation : Enaminones like 1a are synthesized from ketones and dimethylformamide dimethylacetal (DMF-DMA) in high yields (98%).
-
Cycloaddition : Using p-toluenesulfonic acid (pTsOH) in acetonitrile at 50°C, the enaminone reacts with morpholine to form the dihydrofuran ring. The reaction proceeds via a carbenoid intermediate, enabling stereoselectivity.
-
Workup : Products are isolated via extraction and chromatography, with yields exceeding 90% for fluorinated analogs.
Table 1 : Cycloaddition Method Parameters
| Parameter | Value | Citation |
|---|---|---|
| Starting Material | (E)-3-(Dimethylamino)enaminone | |
| Catalyst | pTsOH | |
| Solvent | Acetonitrile | |
| Temperature | 50°C | |
| Yield (Analog) | 98% |
Dienamine-Glyoxylic Acid Condensation
Patent-Based Synthesis
A patent by EP2978748B1 describes the synthesis of dihydrofuranones via dienamine intermediates. Although developed for pregabalin precursors, this method is applicable to 4-(4,5-dihydrofuran-3-yl)morpholine by substituting morpholine for piperazine in the dienamine structure.
Mechanistic Insights
-
Dienamine Formation : Isobutyraldehyde and acetaldehyde condense with morpholine in acetonitrile under catalytic pTsOH to form dienamine intermediates.
-
Glyoxylic Acid Condensation : The dienamine reacts with glyoxylic acid in methanol at 45°C, forming the dihydrofuran ring via intramolecular cyclization.
-
Hydrogenation : Subsequent hydrogenation stabilizes the ring, though this step may be omitted for unsaturated targets.
Table 2 : Condensation Method Parameters
| Parameter | Value | Citation |
|---|---|---|
| Starting Material | Isobutyraldehyde, Acetaldehyde | |
| Catalyst | pTsOH | |
| Solvent | Methanol | |
| Temperature | 45°C | |
| Yield (Analog) | 60% |
Comparative Analysis of Methods
Efficiency and Scalability
Q & A
Basic: What are the established synthetic routes and characterization methods for 4-(4,5-Dihydrofuran-3-yl)morpholine?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, ring-closing metathesis, or coupling reactions to assemble the morpholine and dihydrofuran moieties. For example, sulfonylation or alkylation steps may introduce substituents at specific positions . Post-synthesis, characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
- FT-IR spectroscopy to identify functional groups (e.g., C-O-C in morpholine at ~1120 cm⁻¹, C-H bending in dihydrofuran at ~2980–3145 cm⁻¹) .
- Mass spectrometry for molecular weight validation.
- HPLC/GC for purity assessment (>95% required for crystallography or biological assays).
Basic: What spectroscopic techniques are critical for analyzing structural changes under varying experimental conditions?
Answer:
- High-pressure Raman/IR spectroscopy detects phase transitions and conformational changes. For instance, pressure-induced shifts in C-H stretching modes (2980–3145 cm⁻¹) reveal intermolecular interactions like C-H···O hydrogen bonding under compression .
- Variable-temperature NMR identifies dynamic processes (e.g., ring puckering or solvent interactions).
- UV-Vis spectroscopy monitors electronic transitions if the compound exhibits π-conjugation or charge-transfer properties.
Intermediate: How can crystallographic data resolve the compound’s hydrogen-bonding network and supramolecular assembly?
Answer:
- Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXS refines the structure, identifying bond lengths/angles and torsion angles .
- Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonding motifs (e.g., R₂²(8) patterns for dimeric interactions) to predict packing motifs .
- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···O vs. H···C interactions) .
Intermediate: How can ring puckering in the dihydrofuran and morpholine moieties be quantified?
Answer:
- Cremer-Pople parameters define puckering amplitudes (θ, φ) for non-planar rings. For a five-membered dihydrofuran ring, θ > 0° indicates envelope or twist conformers.
- Torsion angle calculations (e.g., using Mercury software) compare experimental data (from SCXRD) to DFT-optimized geometries .
- Pseudorotation pathways model low-energy transitions between puckered states using QM/MM simulations.
Advanced: What computational strategies validate experimental data and predict physicochemical properties?
Answer:
- DFT calculations (e.g., B3LYP/6-311++G**) optimize geometry, compute vibrational spectra, and predict nonlinear optical (NLO) properties (e.g., hyperpolarizability) .
- Molecular docking assesses binding affinity to biological targets (e.g., enzymes with morpholine-binding pockets) using AutoDock Vina or Schrödinger Suite.
- MD simulations (AMBER/CHARMM) model solvation effects and conformational stability under thermal stress.
Advanced: How does high-pressure Raman spectroscopy reveal phase transitions in crystalline this compound?
Answer:
- Pressure-dependent mode splitting (e.g., at ~1.7 GPa) indicates symmetry reduction or conformational locking.
- Discontinuities in dω/dp (pressure coefficient of vibrational modes) at 0.7, 1.7, and 2.5 GPa suggest phase transitions, likely due to altered C-H···O interactions or van der Waals packing .
- Complementary techniques (dielectric spectroscopy, XRD) are recommended to correlate vibrational changes with structural rearrangements.
Advanced: How can discrepancies between synthesized and modeled structures be resolved?
Answer:
- NMR/XRD cross-validation : Compare experimental ¹³C chemical shifts or SCXRD torsion angles with DFT predictions to identify misassignments (e.g., regioisomeric errors) .
- Crystallographic refinement : Use SHELXL’s restraints to reconcile disorder or thermal motion artifacts in the model .
- Batch-to-batch analysis : Employ LC-MS or 2D NMR (HSQC, COSY) to trace impurities or byproducts affecting spectral matches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
